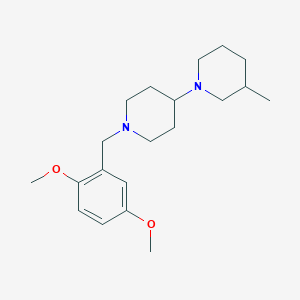
1'-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine, commonly known as DMMDA, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the well-known psychedelic compound, mescaline, and has been found to have similar effects on the human mind and body. DMMDA has been the subject of extensive scientific research, particularly in the fields of pharmacology and neuroscience. In
Mécanisme D'action
The exact mechanism of action of DMMDA is not fully understood, but it is believed to act primarily as a 5-HT2A receptor agonist. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA has also been found to have affinity for other receptors such as 5-HT2C, 5-HT1A, and dopamine receptors.
Biochemical and Physiological Effects:
DMMDA has been found to induce a range of effects on the human mind and body. These effects include altered perception, mood, and cognition. DMMDA has also been found to cause changes in heart rate, blood pressure, and body temperature. It has been suggested that these effects are due to the activation of 5-HT2A receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its effects are well-characterized. DMMDA has also been found to have a relatively low toxicity profile in animal studies. However, DMMDA is a controlled substance in many countries, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on DMMDA. One area of interest is its potential as a therapeutic agent for mental health disorders such as depression, anxiety, and addiction. DMMDA has also been investigated as a potential tool for studying the neural basis of consciousness. Another area of interest is the development of new synthetic analogs of DMMDA with improved pharmacological properties.
Conclusion:
DMMDA is a synthetic compound that has been extensively studied for its psychoactive properties. It has been found to have effects similar to mescaline and has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. DMMDA has also been used in receptor binding studies to investigate its affinity for various receptors in the brain. While DMMDA has several advantages as a research tool, its availability is limited due to its status as a controlled substance in many countries. Nevertheless, DMMDA remains an important compound for investigating the neural basis of consciousness and for the development of new therapeutic agents for mental health disorders.
Méthodes De Synthèse
DMMDA can be synthesized through a multi-step process starting from 2,5-dimethoxybenzaldehyde and 3-methylpiperidine. The first step involves the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxybenzyl cyanide through a reaction with cyanide ion. The second step involves the reaction of 2,5-dimethoxybenzyl cyanide with 3-methylpiperidine in the presence of a reducing agent like lithium aluminum hydride. The final step involves the hydrolysis of the resulting intermediate to yield DMMDA.
Applications De Recherche Scientifique
DMMDA has been extensively studied for its psychoactive properties and has been found to have effects similar to mescaline. It has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. DMMDA has also been used in receptor binding studies to investigate its affinity for various receptors in the brain.
Propriétés
Nom du produit |
1'-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine |
|---|---|
Formule moléculaire |
C20H32N2O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-[(2,5-dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O2/c1-16-5-4-10-22(14-16)18-8-11-21(12-9-18)15-17-13-19(23-2)6-7-20(17)24-3/h6-7,13,16,18H,4-5,8-12,14-15H2,1-3H3 |
Clé InChI |
FJQPONIXXJOYOL-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
SMILES canonique |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)


![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)







